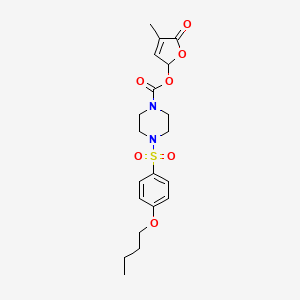

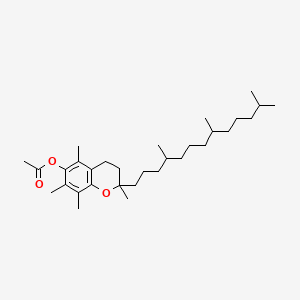

Nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester

Overview

Description

Nonadecanoic acid, also known as Nonadecylic acid, is a 19-carbon saturated fatty acid with the chemical formula CH3(CH2)17COOH . It forms salts called nonadecylates . Nonadecanoic acid can be found in fats and vegetable oils, although it is rare . It is also present in the world of insects as the major constituent of the substance secreted by soldiers of the termite Rhinotermes marginalis for defense purposes . Nonadecanoic acid has found applications in the field of metal lubrication .

Synthesis Analysis

The compound can be prepared by permanganate oxidation of 1-eicosene .Molecular Structure Analysis

The molecular structure of Nonadecanoic acid is CH3(CH2)17COOH . For its methyl ester, the molecular structure is C20H40O2 .Physical And Chemical Properties Analysis

Nonadecanoic acid appears as white flakes or powder . It has a melting point of 68 to 70 °C and a boiling point of 236 °C (at 10 mmHg) or 297 °C (at 100 mmHg) . It is insoluble in water .Scientific Research Applications

Biocatalytic and Chemical Transformations

A study by Koppireddi et al. (2016) investigates a chemoenzymatic method for transforming oleic acid into various products, including 9-(nonanoyloxy)nonanoic acid, which is structurally related to nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester. This process involves biotransformation and chemical hydrolysis, showcasing the compound's potential in industrial synthesis and biochemistry (Koppireddi et al., 2016).

Synthesis of Hexadecanoic Acids

Tulloch (1982) discusses the synthesis of hexadecanoic acids, which share structural similarities with nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester. The research focuses on the synthesis process and the characterization of the products, contributing to our understanding of fatty acid derivatives in chemistry (Tulloch, 1982).

Polymer Precursors from Natural Oils

A study by Furst et al. (2012) explores the production of dimethyl 1,19-nonadecanedioate from natural oils, which is related to nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester. This research highlights the compound's potential use in creating polymer precursors, demonstrating its significance in materials science and green chemistry (Furst et al., 2012).

Hydrolysis of Polyethylene Glycol Esters

Ouchi and Azuma (1984) studied the hydrolysis of polyethylene glycol (PEG) esters, which are structurally related to nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester. Their research provides insights into the chemical behavior of such esters, particularly in enzymatic contexts, which is crucial for industrial and biochemical applications (Ouchi & Azuma, 1984).

Safety and Hazards

Nonadecanoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

(3-hydroxy-2-nonadecanoyloxypropyl) nonadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXQXIYZHULSKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H80O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

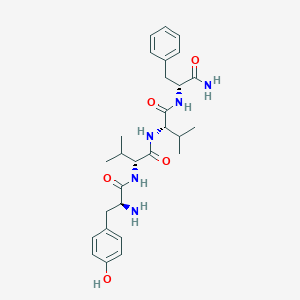

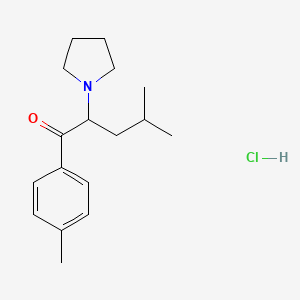

![N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic acid, methyl-d3 ester](/img/structure/B3025849.png)

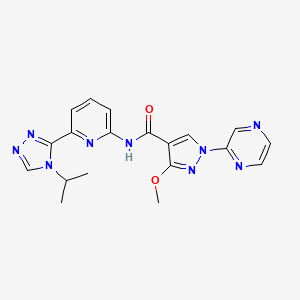

![4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B3025850.png)

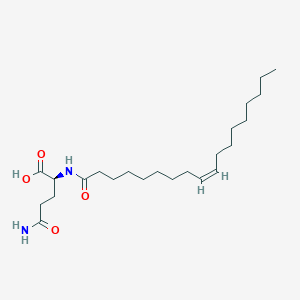

![1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride](/img/structure/B3025856.png)

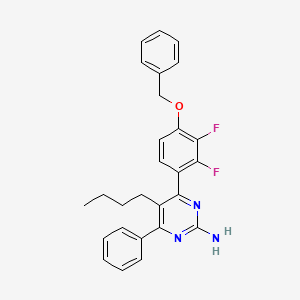

![2,4-Dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexenyl]-6-pentylbenzoic acid methyl ester](/img/structure/B3025857.png)